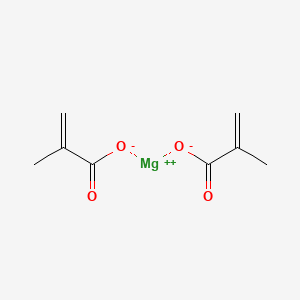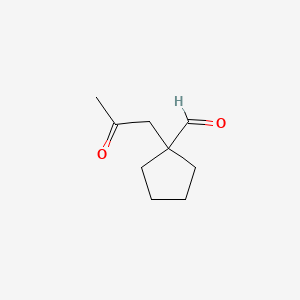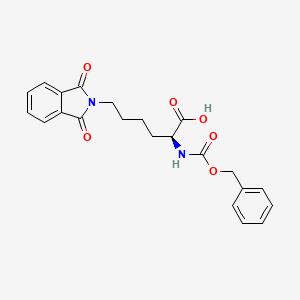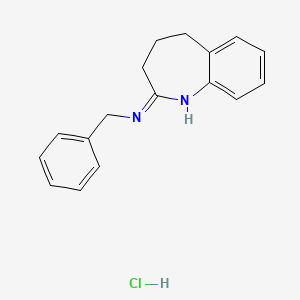
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research This compound is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride typically involves the following steps:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzylamino Group: This step involves the substitution of a hydrogen atom on the azepine ring with a benzylamino group, often using benzylamine as a reagent.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-3-(p-chlorophenyl)-, monohydrochloride
- 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-3-(p-methylphenyl)-, monohydrochloride
Uniqueness
3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the benzylamino group
Propriétés
Numéro CAS |
28717-87-5 |
|---|---|
Formule moléculaire |
C17H19ClN2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
N-benzyl-1,3,4,5-tetrahydro-1-benzazepin-2-imine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)19-17;/h1-5,7-9,11H,6,10,12-13H2,(H,18,19);1H |
Clé InChI |
RFOCCAIJQRIFOU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2NC(=NCC3=CC=CC=C3)C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
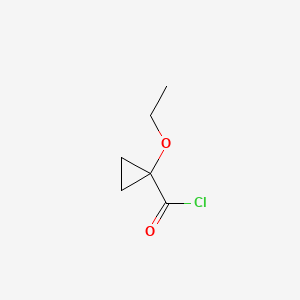
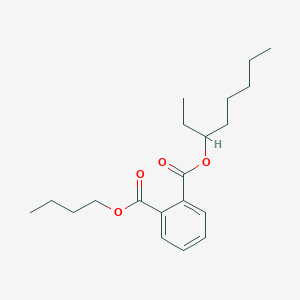
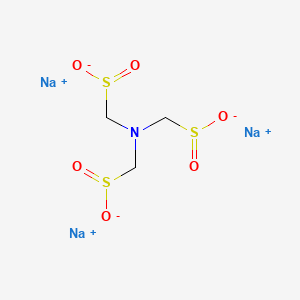

![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)
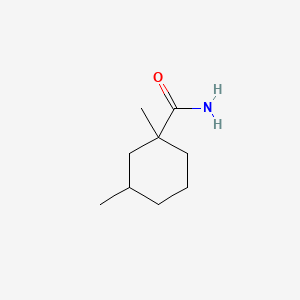
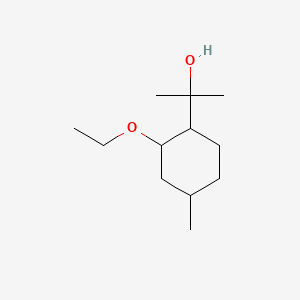
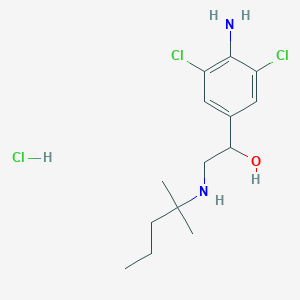
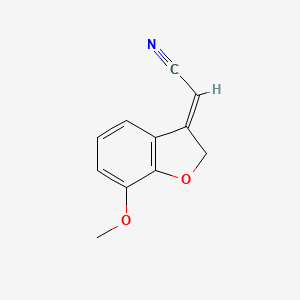
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
